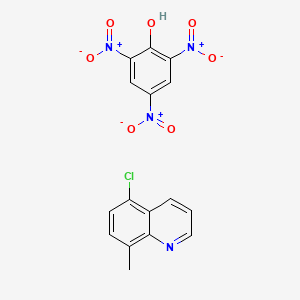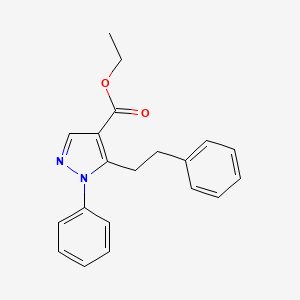
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is structurally characterized by the presence of an azetidinone ring, which is a key feature in many biologically active molecules, including antibiotics like penicillins and cephalosporins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of chloroacetyl chloride with aniline derivatives in the presence of a base like triethylamine can yield azetidin-2-one derivatives . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of azetidin-2-one derivatives often involves the use of high-throughput synthesis techniques and automated systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like perbenzoates, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acyloxylation at the 4-position of azetidin-2-ones can yield 4-benzoyloxy- and acetoxy-substituted β-lactams .
Applications De Recherche Scientifique
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction . This inhibition leads to the disruption of bacterial cell wall integrity and ultimately results in cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillins: These are β-lactam antibiotics that also contain the azetidinone ring and are used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Azetidin-2-one derivatives: These compounds share the azetidinone core structure and exhibit various biological activities.
Uniqueness
4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89691-19-0 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-(1-oxo-1-phenylpropan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8(10-7-11(14)13-10)12(15)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14) |
Clé InChI |
WNTNKVUJDBCHGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC(=O)N1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


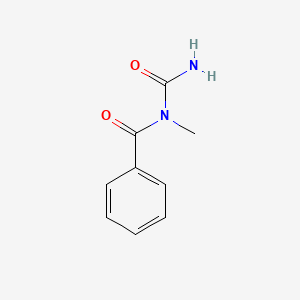


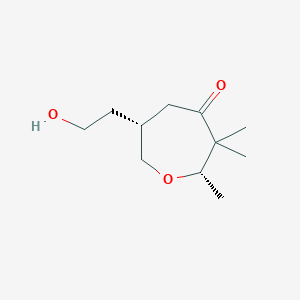
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)


![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
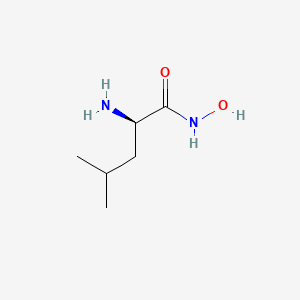

![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
